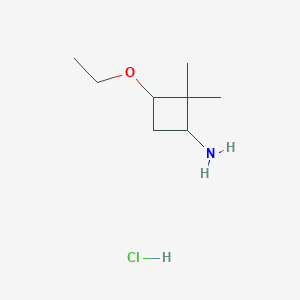

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride

Description

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (CAS: 1333948-29-0) is a cyclobutane-derived amine hydrochloride characterized by a strained four-membered ring substituted with an ethoxy group at position 3 and two methyl groups at position 2. Its molecular formula is C₁₁H₂₄ClNO, with a molecular weight of 221.77 g/mol . The compound’s SMILES representation is CCOC1CC(C1(C)C)N, and its InChIKey is YUAPUZDWVJWNRH-UHFFFAOYSA-N .

Properties

IUPAC Name |

3-ethoxy-2,2-dimethylcyclobutan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO.ClH/c1-4-10-7-5-6(9)8(7,2)3;/h6-7H,4-5,9H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UVCYPHDDHCBFDN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1CC(C1(C)C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclobutane Ring Construction and Functionalization

The cyclobutane core with 2,2-dimethyl substitution is typically prepared via cyclization reactions or ring contraction methods. Common approaches include:

- Cyclization of appropriate precursors: Starting from substituted butane derivatives or cyclobutanone intermediates, ring closure is achieved under acidic or basic catalysis.

- Alkylation and etherification: The ethoxy group at position 3 is introduced via nucleophilic substitution or Williamson ether synthesis on a suitable hydroxyl precursor.

- Amine introduction: The amine group at position 1 is commonly introduced by reductive amination or nucleophilic substitution with ammonia or amine sources.

Representative Synthetic Route

A plausible synthetic route based on analogous compounds and patent literature includes the following steps:

| Step | Reaction Type | Starting Material/Intermediate | Reagents/Conditions | Product/Intermediate |

|---|---|---|---|---|

| 1 | Cyclobutanone synthesis | 2,2-Dimethylcyclobutanone | Base-catalyzed cyclization | 2,2-Dimethylcyclobutanone |

| 2 | Etherification | 3-Hydroxy-2,2-dimethylcyclobutanone | Ethyl iodide or ethyl bromide, base | 3-Ethoxy-2,2-dimethylcyclobutanone |

| 3 | Reductive amination | 3-Ethoxy-2,2-dimethylcyclobutanone | Ammonia or ammonium salts, reducing agent (e.g., NaBH3CN) | 3-Ethoxy-2,2-dimethylcyclobutan-1-amine |

| 4 | Salt formation (hydrochloride) | 3-Ethoxy-2,2-dimethylcyclobutan-1-amine | Hydrogen chloride in ether or aqueous solution | This compound |

This route is consistent with general synthetic organic chemistry principles and supported by patent literature describing analogous ethoxy-substituted cyclobutyl amines.

Alternative Methods and Catalysts

- Use of Lewis acids: Lewis acids such as boron trifluoride may facilitate etherification or ring closure steps.

- Hydrogenation or reduction catalysts: Transition metal catalysts like palladium or stannous chloride may be employed for reductive amination steps.

- Salt formation: The hydrochloride salt is typically formed by treating the free amine with dry hydrogen chloride gas or hydrochloric acid in a suitable solvent such as ethanol or diethyl ether.

Purification and Characterization

- Purification: The hydrochloride salt is often purified by recrystallization from solvents like ethanol or isopropanol.

- Characterization: Confirmed by proton nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS). The hydrochloride salt typically shows characteristic shifts in NMR due to protonation of the amine group.

Data Table: Summary of Preparation Steps and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclobutanone synthesis | Base-catalyzed cyclization | 70-85 | Control temperature to avoid side reactions |

| 2 | Etherification | Ethyl halide, base (e.g., NaH or K2CO3) | 75-90 | Anhydrous conditions preferred |

| 3 | Reductive amination | Ammonia, NaBH3CN or catalytic hydrogenation | 65-80 | Mild conditions to preserve stereochemistry |

| 4 | Salt formation | HCl in ether or ethanol | >95 | Produces stable crystalline salt |

Research Findings and Notes

- The stereochemistry of the cyclobutane ring is critical for biological activity and must be controlled during synthesis, often requiring chiral catalysts or resolution techniques.

- The hydrochloride salt form improves compound stability, solubility, and handling safety.

- The preparation methods are adaptable for scale-up with appropriate optimization of reaction conditions and purification protocols.

- No direct, detailed experimental procedures for the hydrochloride salt preparation were found in open literature; however, standard amine salt formation protocols apply.

Chemical Reactions Analysis

Types of Reactions

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The ethoxy and amine groups can undergo substitution reactions with suitable reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

Substitution: Halogenating agents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Pharmaceutical Development

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride is being investigated as a potential drug candidate due to its pharmacological properties. Compounds with similar structures have shown promise in treating various conditions, including:

- Neurological Disorders : Preliminary studies suggest that derivatives of this compound may exhibit neuroprotective effects, potentially beneficial in neurodegenerative diseases.

- Anticancer Activity : The compound's structural analogs have been explored for their ability to inhibit cancer cell proliferation, particularly in hematological malignancies such as acute myelogenous leukemia (AML) and chronic lymphoblastic leukemia (CLL) .

Research indicates that compounds related to this compound possess various biological activities:

- Antioxidant Properties : Studies have demonstrated that similar compounds can scavenge free radicals, reducing oxidative stress in cellular models.

- Antimicrobial Effects : The compound has shown activity against several bacterial strains, suggesting its potential use as an antimicrobial agent.

Table 1: Summary of Biological Studies

| Study Focus | Findings | Reference |

|---|---|---|

| Antioxidant Activity | Significant reduction in cell death under oxidative stress conditions compared to controls | |

| Neuroprotective Effects | Decrease in neurodegeneration markers in treated neuronal cultures | |

| Antimicrobial Evaluation | Effective against Staphylococcus aureus and Escherichia coli |

Synthesis and Chemical Reactivity

The synthesis of this compound involves multi-step reactions that can be tailored based on available reagents. Its reactivity is influenced by the presence of the amine group, allowing it to participate in nucleophilic substitution reactions and other transformations such as acylation and alkylation.

Mechanism of Action

The mechanism of action of 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The compound may act by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in Cyclobutane Amine Derivatives

Hydrochloride (CAS: 1803562-44-8)

- Molecular Formula : C₆H₁₄ClN

- Molecular Weight : 135.64 g/mol

- Key Differences : Lacks the ethoxy group at position 3, reducing steric bulk and polarity. The absence of an oxygen-containing substituent decreases hydrogen-bonding capacity compared to the target compound .

3,3-Dimethylcyclobutan-1-amine Hydrochloride (CAS: 1284247-23-9)

- Molecular Formula : C₆H₁₄ClN

- Molecular Weight : 135.64 g/mol

- Key Differences : Methyl groups at position 3 instead of 2 alter ring strain distribution. The structural isomerism may lead to differences in stability and reactivity .

3-Ethoxy-2-methoxycyclobutan-1-amine Hydrochloride (CID: 75437823)

- Molecular Formula: C₇H₁₅NO₂

- Molecular Weight : 157.20 g/mol

- Key Differences : Replacement of a methyl group with methoxy at position 2 increases polarity and introduces an additional hydrogen-bond acceptor. The smaller methoxy group may reduce steric hindrance compared to the ethoxy group in the target compound .

3-Ethoxy-2,2-diethyl-N-methylcyclobutan-1-amine Hydrochloride (CAS: 1376038-59-3)

- Molecular Formula: Not explicitly stated, but inferred as C₁₂H₂₆ClNO

- The N-methyl substitution may influence basicity and metabolic stability .

Stereochemical Variants

(1R,3S)-3-Ethoxy-2,2-dimethylcyclobutan-1-amine (CAS: 2090761-67-2)

- Key Differences: Stereochemistry at positions 1 and 3 could lead to distinct biological activity profiles (e.g., receptor binding affinity) if used in chiral environments.

Physicochemical Properties

| Property | Target Compound (CAS: 1333948-29-0) | 2,2-Dimethyl Analogue (CAS: 1803562-44-8) | 3-Ethoxy-2-methoxy Analogue (CID: 75437823) |

|---|---|---|---|

| Molecular Weight (g/mol) | 221.77 | 135.64 | 157.20 |

| Polarity | Moderate (ethoxy group) | Low (no oxygen substituents) | High (methoxy and ethoxy groups) |

| Solubility (Predicted) | Moderate in polar solvents | Low in water, high in organics | High in polar solvents |

| Hydrogen-Bond Acceptors | 2 (amine N, ethoxy O) | 1 (amine N) | 3 (amine N, ethoxy O, methoxy O) |

Biological Activity

3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride (CAS Number: 1408076-08-3) is a novel compound with a unique cyclobutane structure that incorporates an ethoxy group and a dimethyl substituent. Its molecular formula is C₈H₁₈ClNO, with a molecular weight of approximately 179.69 g/mol. The compound is primarily characterized by its amine functional group, which plays a crucial role in its biological activity and potential pharmacological applications.

Chemical Structure

The structural uniqueness of this compound is illustrated below:

| Component | Description |

|---|---|

| Molecular Formula | C₈H₁₈ClNO |

| Molecular Weight | 179.69 g/mol |

| CAS Number | 1408076-08-3 |

| Functional Groups | Amine, Hydrochloride Salt |

Pharmacological Properties

Research on the biological activity of this compound is still in its early stages. However, preliminary findings suggest several potential pharmacological properties:

- Antidepressant Activity : Compounds with similar structural features often exhibit mood-enhancing effects.

- Neuroprotective Effects : The amine group suggests possible interactions with neurotransmitter systems.

- Antimicrobial Properties : Structural analogs have shown efficacy against various pathogens.

Interaction Studies

Understanding the pharmacokinetics and pharmacodynamics of this compound is essential for assessing its therapeutic potential. Interaction studies are vital for determining how the compound behaves in biological systems and its safety profile.

Comparative Analysis

To provide context, here’s a comparison of this compound with structurally similar compounds:

| Compound Name | Structural Characteristics | Unique Features |

|---|---|---|

| 1-(4-benzylpiperidine-1-carbonyl)-3-ethoxy... | Contains a piperidine ring | Incorporates a benzyl group enhancing lipophilicity |

| 2-(Ethylamino)-3-methylbutanoic acid | Aliphatic amine structure | Lacks cyclic structure but has similar amine properties |

| 3-(Dimethylamino)-1-(4-fluorophenyl)propan-1-one | Ketone functional group | Different functional groups affecting reactivity |

The cyclobutane core combined with an ethoxy substituent in this compound may confer distinct biological properties compared to these similar compounds.

Q & A

Basic Research Questions

Q. What are the optimal laboratory synthesis routes for 3-Ethoxy-2,2-dimethylcyclobutan-1-amine hydrochloride, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via acid-base neutralization of the free base amine with hydrochloric acid under controlled conditions. Key steps include:

- Reagent Proportions : Use stoichiometric HCl (1:1 molar ratio) in anhydrous solvents like ethanol or diethyl ether to avoid side reactions .

- Temperature Control : Maintain temperatures below 25°C during neutralization to prevent decomposition of the cyclobutane ring .

- Purification : Recrystallize from a solvent mixture (e.g., ethanol/acetone) to achieve >95% purity, monitored by TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of:

- NMR Spectroscopy : - and -NMR to confirm the cyclobutane ring structure and ethoxy group positioning (e.g., δ 1.2–1.4 ppm for ethoxy methyl protons) .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 192.1) .

- HPLC-PDA : Reverse-phase C18 columns with UV detection at 210 nm for purity assessment .

Q. What are the key stability considerations for this compound under different storage conditions?

- Methodological Answer :

- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the cyclobutane ring .

- Moisture Control : Use desiccants in sealed containers, as the hydrochloride salt is hygroscopic and may hydrolyze in aqueous environments .

- Long-Term Stability : Conduct accelerated stability studies (40°C/75% RH for 6 months) to predict shelf life, with periodic HPLC analysis .

Advanced Research Questions

Q. How can computational chemistry tools aid in retrosynthetic analysis and reaction optimization for this compound?

- Methodological Answer :

- Retrosynthesis Prediction : Use AI platforms (e.g., Reaxys or Pistachio databases) to identify feasible precursors like 3-ethoxy-2,2-dimethylcyclobutan-1-ol.

- DFT Calculations : Optimize transition states for cyclobutane ring formation to evaluate energy barriers and selectivity .

- Solvent Screening : Apply COSMO-RS models to predict solvent effects on reaction kinetics and crystallization efficiency .

Q. How can researchers resolve contradictions in reported biological activity data for structurally similar amines?

- Methodological Answer :

- Meta-Analysis : Systematically compare datasets from PubChem and Reaxys, focusing on assay conditions (e.g., cell lines, IC protocols) .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs (e.g., varying ethoxy substituents) to isolate contributions of specific functional groups .

- Orthogonal Assays : Validate conflicting results using alternative methods (e.g., SPR for binding affinity vs. enzymatic assays for inhibition) .

Q. What strategies can optimize enantiomeric purity during synthesis of the cyclobutane ring system?

- Methodological Answer :

- Chiral Resolving Agents : Use (R)- or (S)-mandelic acid to separate diastereomeric salts via fractional crystallization .

- Asymmetric Catalysis : Employ palladium-catalyzed cycloadditions with chiral ligands (e.g., BINAP) to favor a single enantiomer .

- Kinetic Resolution : Monitor reaction progress with chiral HPLC (e.g., Chiralpak AD-H column) to terminate reactions at optimal enantiomeric excess (ee >98%) .

Q. How to design experiments to study interactions between this compound and target enzymes (e.g., cytochrome P450)?

- Methodological Answer :

- Docking Simulations : Use AutoDock Vina to predict binding poses in enzyme active sites, guided by X-ray crystallography data of homologs .

- Fluorescence Quenching Assays : Titrate the compound into enzyme solutions and measure changes in intrinsic tryptophan fluorescence to calculate binding constants .

- Metabolite Profiling : Incubate with liver microsomes and analyze via LC-MS/MS to identify oxidative metabolites (e.g., N-dealkylation products) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.